molecular formula C6H16N2O B1281634 Bis(3-aminopropyl) Ether CAS No. 2157-24-6

Bis(3-aminopropyl) Ether

Cat. No.: B1281634
CAS No.: 2157-24-6
M. Wt: 132.2 g/mol
InChI Key: KRPRVQWGKLEFKN-UHFFFAOYSA-N
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Description

Bis(3-aminopropyl) Ether, also known as 3,3’-oxybis(propylamine), is an organic compound with the molecular formula C6H16N2O. It is a colorless to almost colorless liquid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various fields, including polymer chemistry and materials science .

Biochemical Analysis

Biochemical Properties

Bis(3-aminopropyl) Ether plays a significant role in biochemical reactions, particularly in the synthesis of nanocomposites for drug delivery. It acts as a spacer molecule, facilitating the attachment of targeting agents such as folic acid to Pluronic F127, which is used to deliver hydrophobic anticancer drugs like paclitaxel and curcumin . This interaction enhances the aqueous dispersibility and targeting efficiency of the nanocomposites, improving their therapeutic efficacy.

Cellular Effects

This compound influences various cellular processes, particularly in cancer cells. When used as a spacer in nanocomposites, it enhances the cellular uptake of drug-loaded nanoparticles, leading to increased cytotoxicity in cancer cells . This compound also affects cell signaling pathways by facilitating the targeted delivery of chemotherapeutic agents, thereby improving their effectiveness and reducing off-target effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a spacer molecule in the synthesis of nanocomposites. It facilitates the binding of targeting agents to the surface of nanoparticles, enhancing their specificity and efficacy . This compound also plays a role in the stabilization of nanoparticles, preventing their aggregation and ensuring their effective delivery to target cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its effectiveness in drug delivery applications. Studies have shown that this compound maintains its stability and effectiveness over extended periods, ensuring consistent performance in in vitro and in vivo studies . Long-term exposure to this compound may lead to degradation, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to enhance the efficacy of drug-loaded nanoparticles without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including skin corrosion and respiratory sensitization . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis and stabilization of nanocomposites for drug delivery. It interacts with enzymes and cofactors involved in the synthesis of targeting agents and the stabilization of nanoparticles . This compound also affects metabolic flux and metabolite levels, enhancing the efficacy of drug-loaded nanoparticles.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It facilitates the localization and accumulation of drug-loaded nanoparticles in target cells, enhancing their therapeutic efficacy. This compound also affects the distribution of nanoparticles within tissues, ensuring their effective delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances the efficacy of drug-loaded nanoparticles, ensuring their effective delivery to target cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-aminopropyl) Ether can be synthesized through several methods. One common method involves the reaction of 3-chloropropylamine with sodium ethoxide, followed by the addition of ethylene glycol. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of 3-chloropropylamine with ethylene glycol in the presence of a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, and the product is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Bis(3-aminopropyl) Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(3-aminopropyl) Ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to form stable bonds with a wide range of electrophiles makes it particularly useful in the synthesis of polymers and other complex molecules .

Properties

IUPAC Name

3-(3-aminopropoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPRVQWGKLEFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511222
Record name 3,3'-Oxydi(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2157-24-6
Record name 3,3'-Oxydi(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-aminopropyl) Ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,7-diamino-3,5dioxaheptane; 1,10-diamino-4,7-dioxadecane; 1,10-diamino-4,7-dioxa-5-methyldecane; 1,11-diamino-4,9-dioxaundecane; 1,11-diamino-4,8-dioxa-5-methylundecane; 1,11-diamino-4,8-dioxa- 5,6-dimetyl-7-propyonylundecane; 1,14-diamino-4,7,10-trioxatetradecane, 1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane; 1,16-diamino-4,7,10,13-tetraoxahexadecane; 1,20-diamino-4,17-dioxaeicosane; and especially 1,12-diamino-4,9-dioxadodecane, 1,14-diamino-4,11-dioxatetradecane, 1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane, and 1,11-diamino-6,6-dimethyl-4,8-dioxaundecane and the compounds specificed in formulas (b) and (c) wherein m is 2 to 14 and k is 7 to 11, respectively.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
Name
1,14-diamino-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
( b )
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reactant
Reaction Step Six
[Compound]
Name
( c )
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1,10-diamino-4,7-dioxa-5-methyldecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
1,11-diamino-4,9-dioxaundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1,11-diamino-4,8-dioxa-5-methylundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
1,14-diamino-4,7,10-trioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
1,20-diamino-4,17-dioxaeicosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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